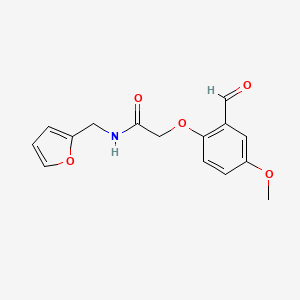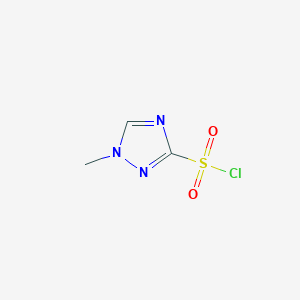
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the triazole ring, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 1-Methyl-1H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
1-Methyl-1H-1,2,4-triazole+Chlorosulfonic acid→1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable derivatives. The sulfonyl chloride group is highly reactive, allowing for the selective modification of target molecules. The triazole ring provides stability and enhances the compound’s overall reactivity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify enzyme activity by reacting with active site residues.
Receptors: It can interact with receptor proteins, potentially modulating their function.
Pathways: The compound’s derivatives can influence various biochemical pathways, depending on their specific structure and reactivity.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride can be compared with other triazole derivatives, such as:
1-Methyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a sulfonyl chloride group, leading to different reactivity and applications.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a carboxylate group, used in different synthetic pathways and applications.
1-Methyl-1H-1,2,4-triazole-3-amine:
Uniqueness: The presence of the sulfonyl chloride group in this compound makes it particularly valuable for selective substitution reactions, enabling the synthesis of a wide range of derivatives with diverse applications.
Propriétés
Formule moléculaire |
C3H4ClN3O2S |
|---|---|
Poids moléculaire |
181.60 g/mol |
Nom IUPAC |
1-methyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3H4ClN3O2S/c1-7-2-5-3(6-7)10(4,8)9/h2H,1H3 |
Clé InChI |
SFAVWPQHWWWCNF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=N1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


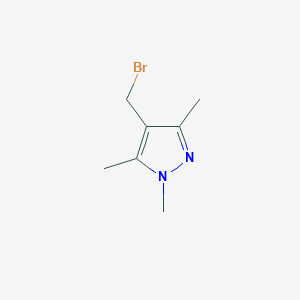
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
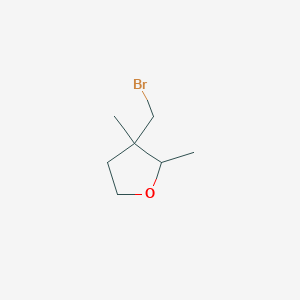
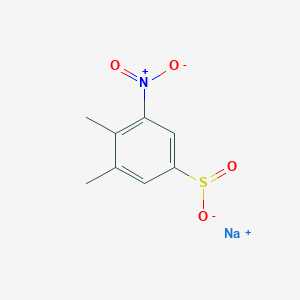
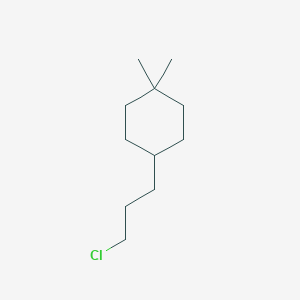
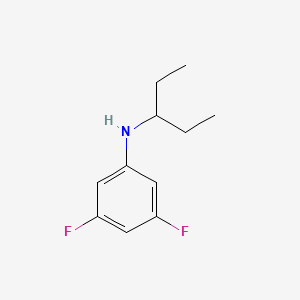
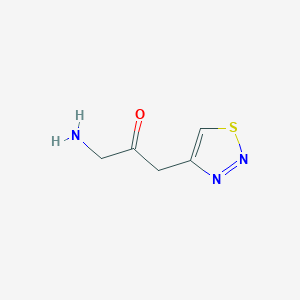
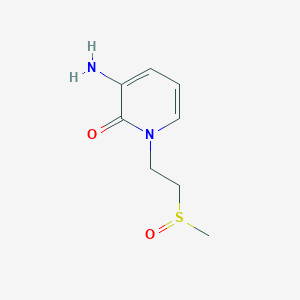
![([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13171445.png)
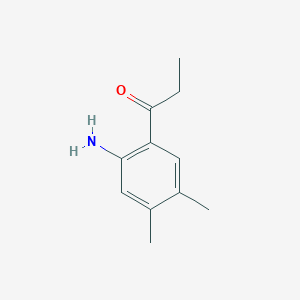
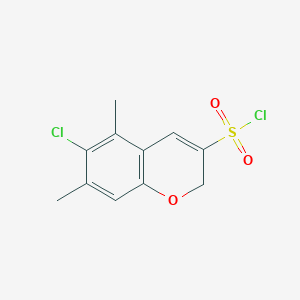
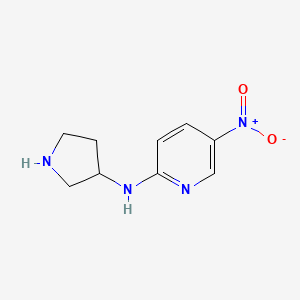
![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)
